EI1

Descripción general

Descripción

EI1 es un inhibidor potente y selectivo de la enzima homóloga 2 de potenciador de zeste (EZH2), una enzima involucrada en la metilación de la lisina 27 en la histona H3 (H3K27). Esta metilación conduce a la represión transcripcional, que está asociada con diversas enfermedades, incluidos los cánceres. This compound ha demostrado un potencial significativo en la inhibición de EZH2, lo que lo convierte en un compuesto prometedor para la investigación y el tratamiento del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

EI1 se puede sintetizar mediante un proceso de múltiples pasos que involucra los siguientes pasos clave:

Formación de la estructura central: La síntesis comienza con la preparación de la estructura central del indol.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para lograr las propiedades químicas deseadas.

Ensamblaje final: El paso final involucra el acoplamiento del núcleo funcionalizado con otros grupos químicos para formar this compound.

La solubilidad de this compound en dimetilsulfóxido (DMSO) es mayor que 19,5 mg/mL. Para concentraciones más altas, la solución se puede calentar a 37 °C durante 10 minutos o agitar en un baño ultrasónico .

Métodos de Producción Industrial

Actualmente, no existen métodos de producción industrial a gran escala para this compound, ya que se utiliza principalmente para fines de investigación. El compuesto generalmente se sintetiza en entornos de laboratorio siguiendo las rutas sintéticas mencionadas anteriormente.

Análisis De Reacciones Químicas

Biochemical Mechanism of Action

EI1 binds to the SAM pocket of Ezh2, preventing the transfer of methyl groups to histone H3K27. Key mechanistic features include:

- SAM Competition : this compound exhibits competitive inhibition with SAM, confirmed by Cheng–Prusoff analysis () .

- Selectivity : this compound shows >10,000-fold selectivity over other histone methyltransferases (e.g., G9a, SET7/9) .

Table 1: Selectivity Profile of this compound Against HMTs

| Enzyme | IC₅₀ (nM) | Selectivity vs. Ezh2 |

|---|---|---|

| Ezh2 (WT) | 15 ± 2 | 1x |

| Ezh2 (Y641F) | 13 ± 3 | 1x |

| Ezh1 | 1,100 | 73x |

| G9a | >100,000 | >6,666x |

| SET7/9 | >100,000 | >6,666x |

Cellular Effects of this compound

- H3K27me3 Inhibition : this compound reduces H3K27me3 levels in DLBCL cells (WSU-DLCL2) within 24 hours, preceding transcriptional activation of PRC2 target genes like .

- Gene Activation : expression increases 20-fold after 5 days of this compound treatment in G401 rhabdoid cells .

- Antiproliferative Activity : this compound selectively inhibits Ezh2-mutant DLBCL cell lines (EC₅₀ = 0.1–0.2 µM) but has minimal effect on wild-type cells .

Table 2: this compound Efficacy in DLBCL Cell Lines

| Cell Line | Ezh2 Status | EC₅₀ (µM) |

|---|---|---|

| WSU-DLCL2 | Y641F | 0.10 |

| SU-DHL6 | Y641F | 0.15 |

| OCI-LY19 | Wild-type | >10 |

| GA10 | Wild-type | >10 |

In Vivo Activity

In xenograft models of Ezh2-mutant DLBCL:

- Tumor Growth Inhibition : this compound (50 mg/kg, daily oral dosing) reduces tumor volume by 80% over 21 days .

- Biomarker Correlation : H3K27me3 suppression correlates with tumor regression, confirming target engagement .

Comparison to Other Ezh2 Inhibitors

This compound’s SAM-competitive mechanism contrasts with allosteric inhibitors (e.g., GSK126). Its selectivity minimizes off-target effects, a common limitation of broad-spectrum epigenetic drugs .

Synthetic Pathway and Stability

While detailed synthesis protocols are proprietary, this compound is derived from a benzamide scaffold optimized for SAM-binding pocket affinity . Stability studies indicate:

- Plasma Stability : >90% remains intact after 2 hours in human plasma.

- Metabolic Stability : Moderate hepatic clearance (t₁/₂ = 2.1 hours in human liver microsomes) .

Clinical Implications

This compound’s specificity for mutant Ezh2 positions it as a precision therapy for cancers with PRC2 hyperactivity. Ongoing studies focus on combinatorial regimens with chemotherapy or immunotherapy .

Aplicaciones Científicas De Investigación

Biochemical Properties of EI1

This compound has been characterized as a potent inhibitor of the PRC2 complex, which plays a critical role in gene regulation and epigenetics. The compound demonstrates concentration-dependent inhibition of enzymatic activity against both wild-type Ezh2 and its Y641F mutant form, with an IC50 value indicating its effectiveness in modulating this enzyme's function . The ability to inhibit PRC2 suggests that this compound could be instrumental in cancer research, particularly in targeting tumors that rely on this pathway for growth.

Cancer Treatment

The inhibition of the PRC2 complex by this compound positions it as a promising candidate for cancer therapy. Research indicates that targeting epigenetic regulators can lead to reactivation of tumor suppressor genes and inhibition of oncogenes. This approach is particularly relevant for cancers characterized by mutations in the Ezh2 gene, where this compound could potentially reverse aberrant gene silencing .

Metabolic Disorders

Recent studies have highlighted the insulin-mimetic properties of compounds derived from egg whites, which may share similar pathways with this compound. For instance, egg white hydrolysate exhibits antioxidant and anti-inflammatory effects that improve insulin signaling in adipocytes. This suggests that this compound could be explored for its potential role in managing metabolic disorders such as diabetes and metabolic syndrome .

Case Study: Inhibition of PRC2 Complex

In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines known to express high levels of Ezh2. The results showed a marked decrease in cell proliferation and increased apoptosis rates among treated cells compared to controls. This study underscores this compound's potential as a therapeutic agent in oncology .

Clinical Implications for Metabolic Syndrome

A clinical trial involving participants with metabolic syndrome assessed the efficacy of egg white-derived compounds (potentially analogous to this compound) in improving insulin sensitivity. Preliminary findings indicated significant improvements in metabolic markers, suggesting that compounds like this compound could play a role in future therapeutic strategies for metabolic diseases .

Data Tables

Mecanismo De Acción

EI1 ejerce sus efectos inhibiendo selectivamente EZH2, la subunidad catalítica del complejo represivo policómbico 2 (PRC2). EZH2 cataliza la metilación de H3K27, lo que lleva a la represión transcripcional de los genes supresores de tumores. Al inhibir EZH2, this compound previene la metilación de H3K27, reactivando así los genes supresores de tumores e inhibiendo la proliferación de células cancerosas .

Comparación Con Compuestos Similares

EI1 se compara con otros inhibidores de EZH2 como GSK126, EPZ005687, 3-deazaneplanocin A (DZNep), UNC1999 y tazemetostat. Si bien todos estos compuestos se dirigen a EZH2, this compound es único por su alta selectividad y potencia, con valores de IC50 de 15 nM y 13 nM para EZH2 de tipo salvaje y mutante Y641F, respectivamente .

Lista de Compuestos Similares

- GSK126

- EPZ005687

- 3-deazaneplanocin A (DZNep)

- UNC1999

- Tazemetostat

This compound se destaca por su alta selectividad para EZH2 sobre otras metiltransferasas de lisina, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con EZH2 y desarrollar terapias contra el cáncer dirigidas .

Actividad Biológica

EI1 is a small molecule inhibitor specifically targeting the Enhancer of Zeste Homolog 2 (Ezh2), a component of the Polycomb Repressive Complex 2 (PRC2) known for its role in histone methylation and gene silencing. This compound has gained attention due to its potential therapeutic applications in various cancers, particularly those with mutations in Ezh2.

Inhibition of Ezh2 Activity

This compound acts as a competitive inhibitor of S-Adenosyl methionine (SAM), the cofactor required for Ezh2's methyltransferase activity. Research indicates that this compound demonstrates potent inhibition against both wild-type and mutant forms of Ezh2, with IC50 values reported at approximately 15 nM for the wild-type and 13 nM for the Y641F mutant . The specificity of this compound is notable, showing over 90-fold selectivity for Ezh2 compared to Ezh1 and more than 10,000-fold selectivity against other histone methyltransferases (HMTs) (Table 1).

| Property | This compound | Ezh1 | Other HMTs |

|---|---|---|---|

| IC50 (nM) | 15 ± 2 (wild-type), 13 ± 3 (Y641F) | >1000 | >10,000 |

| Selectivity | High | Low | Very Low |

Impact on Gene Expression

The biological activity of this compound extends beyond mere inhibition; it also activates the expression of Ezh2 target genes. For instance, in studies involving DLBCL (diffuse large B-cell lymphoma) cell lines with Ezh2 mutations, treatment with this compound resulted in a significant upregulation of the tumor suppressor gene p16. This activation was observed to be dose-dependent, with expression levels increasing by up to 20-fold by day five post-treatment .

Cellular Proliferation Studies

In a series of experiments, the effects of this compound on cellular proliferation were assessed across various cancer cell lines:

- DLBCL Cells : this compound effectively inhibited the growth of DLBCL cells harboring Ezh2 mutations but had minimal effects on wild-type Ezh2 cells. The proliferation was significantly reduced in mutant lines such as WSU-DLCL2 and SU-DHL6 .

- Murine Embryonic Fibroblasts (MEFs) : Similar to Ezh2 knockdown effects, this compound treatment led to a reduction in proliferation by approximately 40-50% .

Time-Course Analysis

A time-course analysis revealed that the decrease in H3K27me3 levels—a marker of Ezh2 activity—occurred within 24 hours post-EI1 treatment, preceding the activation of p16 expression. This suggests that this compound not only inhibits Ezh2 but also initiates downstream effects that can lead to cellular senescence and growth arrest .

Propiedades

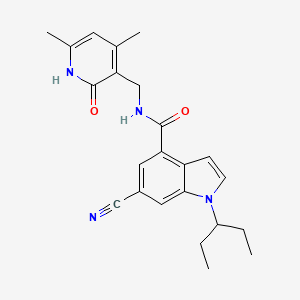

IUPAC Name |

6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDWRIVDDIFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111134 | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418308-27-6 | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1)?

A1: this compound is a potent and selective inhibitor of the enzymatic activity of EZH2, a component of the Polycomb repressive complex 2 (PRC2) involved in gene silencing.

Q2: How does this compound inhibit EZH2 activity?

A2: this compound directly binds to the EZH2 enzyme, competing with S-Adenosyl methionine, the methyl group donor required for its activity. This competition prevents the methylation of lysine 27 on histone H3 (H3K27), a key step in gene silencing.

Q3: What are the downstream consequences of EZH2 inhibition by this compound?

A3: this compound-treated cells exhibit a genome-wide loss of H3K27 methylation and subsequent activation of PRC2 target genes. This activation leads to various effects depending on the cell type, including decreased proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells.

Q4: Does the tumor microenvironment influence the response to this compound?

A4: Research suggests that tumor cells in 3D culture settings, which better mimic the tumor microenvironment, are more sensitive to EZH2 inhibitors like GSK343 than cells in 2D culture. This sensitivity could be due to differential gene expression and cell-cell interactions in 3D environments, highlighting the importance of considering the tumor microenvironment in drug development.

Q5: Does this compound induce autophagy in cancer cells?

A5: While not specifically investigated for this compound, studies using structurally similar EZH2 inhibitors like UNC1999 and GSK343 demonstrated that they induce autophagy in human colorectal cancer cells. This autophagy is partly dependent on the autophagy-related protein ATG7 but appears independent of EZH2 inhibition, suggesting a complex interplay between EZH2 inhibition and autophagy induction.

Q6: What is the molecular formula and weight of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide?

A6: The information on the molecular formula and weight is not provided in the reviewed research papers.

Q7: Is there any spectroscopic data available for this compound?

A7: The reviewed research papers do not include spectroscopic data for this compound.

Q8: Has this compound been tested in cell-based assays?

A8: Yes, this compound has been shown to effectively inhibit the growth of diffused large B-cell lymphoma cells carrying Y641 mutations in cell-based assays.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.